

Preliminary Efficacy of T-3764518: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, orally available small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipogenesis.[1] Elevated lipid biosynthesis is a characteristic feature of many cancer cells, making SCD1 a promising therapeutic target.[1] Preclinical studies have demonstrated the in vitro and in vivo antitumor activities of **T-3764518**, suggesting its potential as an anticancer agent. This technical guide summarizes the preliminary efficacy data, details the experimental protocols used in these studies, and illustrates the key signaling pathways involved.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and growth. One such alteration is the upregulation of de novo lipogenesis, where stearoyl-CoA desaturase 1 (SCD1) plays a critical role. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential components of cell membranes and signaling molecules.[1] Overexpression of SCD1 has been observed in various cancers and is associated with poor prognosis.[2] **T-3764518** has been identified as a potent and selective inhibitor of SCD1, and its preclinical evaluation has provided insights into its mechanism of action and therapeutic potential.[1][3]

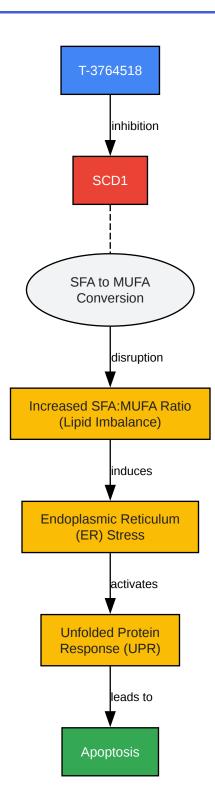


Mechanism of Action

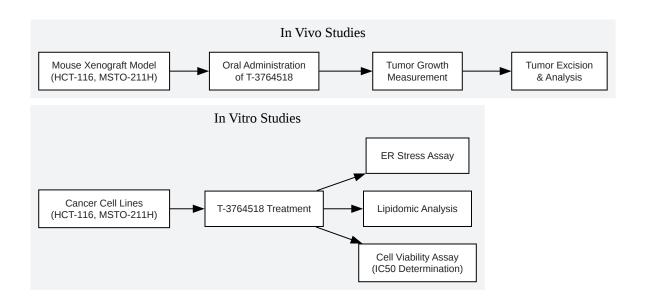
T-3764518 exerts its anticancer effects by inhibiting the enzymatic activity of SCD1.[1] This inhibition leads to a shift in the cellular lipid profile, characterized by an increase in the ratio of saturated to unsaturated fatty acids.[1] This alteration in lipid composition is believed to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[1] Prolonged ER stress ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1]

Signaling Pathway









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